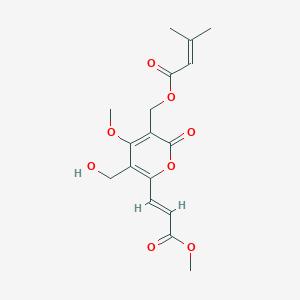
Macrophin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macrophin is a natural product found in Macrophoma commelinae and Diplogelasinospora grovesii with data available.
Wissenschaftliche Forschungsanwendungen
Biological Significance of Macrophin
This compound is recognized for its cytotoxic properties against various cancer cell lines. It has been isolated from the endophytic fungus Phoma macrostoma, where it exhibits significant bioactivity. Research indicates that this compound can modulate cellular processes such as proliferation, migration, and apoptosis in cancer cells, making it a valuable compound for therapeutic exploration.
Cancer Therapy
This compound has shown promise in inhibiting the growth of several cancer types, including pancreatic and breast cancers. The following table summarizes key findings related to its anticancer effects:
| Cancer Type | Effect of this compound | Mechanism |
|---|---|---|
| Pancreatic Cancer | Inhibits cell proliferation and induces apoptosis | Disruption of mitochondrial function |
| Breast Cancer | Reduces tumor cell migration | Modulation of cytoskeletal dynamics |
| Colon Cancer | Suppresses tumor growth | Induction of cell cycle arrest |
| Lung Cancer | Inhibits metastasis | Activation of apoptotic pathways |
Case Study Example: A study conducted on pancreatic cancer cells treated with this compound revealed significant morphological changes indicative of apoptosis, confirming its potential as a therapeutic agent against this aggressive cancer type .
Wound Healing
This compound also plays a role in wound healing processes. Research indicates that formulations containing this compound can enhance the healing of diabetic wounds by promoting macrophage activity and cytokine release, which are crucial for tissue repair.
| Wound Type | Effect of this compound | Mechanism |
|---|---|---|
| Diabetic Wounds | Accelerates healing process | Stimulation of fibroblast migration and collagen synthesis |
| Surgical Wounds | Reduces inflammation | Modulation of immune response |
Case Study Example: A study demonstrated that keratin scaffolds infused with this compound significantly improved wound healing in diabetic mice by enhancing cellular infiltration and cytokine levels, leading to better tissue remodeling .
Mechanistic Insights
The mechanisms through which this compound exerts its effects involve complex interactions with cellular pathways:
- Cytotoxicity : this compound induces apoptosis in cancer cells through mitochondrial dysfunction and activation of caspase pathways.
- Migration Inhibition : It modulates cytoskeletal dynamics by affecting actin polymerization, thereby inhibiting cell motility.
- Wound Healing Promotion : By enhancing macrophage activation, this compound increases the secretion of growth factors and cytokines essential for tissue repair.
Eigenschaften
CAS-Nummer |
115722-21-9 |
|---|---|
Molekularformel |
C17H20O8 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
[5-(hydroxymethyl)-4-methoxy-6-[(E)-3-methoxy-3-oxoprop-1-enyl]-2-oxopyran-3-yl]methyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C17H20O8/c1-10(2)7-15(20)24-9-12-16(23-4)11(8-18)13(25-17(12)21)5-6-14(19)22-3/h5-7,18H,8-9H2,1-4H3/b6-5+ |
InChI-Schlüssel |
YVTIJGPTRUSDKT-AATRIKPKSA-N |
SMILES |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |
Isomerische SMILES |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)/C=C/C(=O)OC)CO)OC)C |
Kanonische SMILES |
CC(=CC(=O)OCC1=C(C(=C(OC1=O)C=CC(=O)OC)CO)OC)C |
Synonyme |
(E)-[5-(Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxo-1-propenyl)-2-oxo-2H-pyran-3-yl]methyl Ester 3-Methyl-2-butenoic Acid; (E)-(5-Hydroxymethyl)-4-methoxy-6-(3-methoxy-3-oxoprop-1-en-1-yl)-2-oxo-2H-pyran-3-yl)methyl 3-Methylbut-2-enoate; Grovesiin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















